An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(prop-2-en-1-yloxy)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(prop-2-en-1-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(prop-2-en-1-yloxy)benzoate, also known as Ethyl 4-(allyloxy)benzoate, is an organic compound with the chemical formula C12H14O3. This molecule incorporates a benzoate ester functional group, which is a common scaffold in medicinal chemistry and materials science. The presence of the allyl ether moiety introduces a site of reactivity, making it a versatile intermediate for further chemical modifications. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, particularly in areas such as prodrug design, polymer chemistry, and the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its structural characteristics, physicochemical parameters, synthesis, and key chemical transformations.
Physicochemical Properties
| Property | Value (Predicted/Calculated) | Source/Method |
| Molecular Formula | C12H14O3 | - |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 5443-37-8 | - |
| Appearance | Colorless to pale yellow liquid | Prediction based on similar benzoate esters |
| Melting Point | < 25 °C | Predicted to be a liquid at room temperature |
| Boiling Point | ~280-300 °C at 760 mmHg | Estimation based on related structures |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | Based on the properties of similar esters[2] |
| logP (Octanol-Water Partition Coefficient) | ~3.0 | Estimation based on molecular structure |
Synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate
The most common and efficient method for the synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of ethyl 4-hydroxybenzoate attacks allyl bromide.
Synthesis Workflow
Caption: Williamson Ether Synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for similar ether syntheses.
Materials:
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Ethyl 4-hydroxybenzoate
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Stirring plate and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Addition of Allyl Bromide: While stirring the suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
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Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.
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Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 4-(prop-2-en-1-yloxy)benzoate.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
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δ 7.95-8.05 (d, 2H): Aromatic protons ortho to the ester group.
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δ 6.90-7.00 (d, 2H): Aromatic protons ortho to the allyloxy group.
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δ 6.00-6.10 (m, 1H): Vinylic proton of the allyl group (-OCH2-CH =CH2).
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δ 5.35-5.45 (dd, 1H): Terminal vinylic proton (trans) of the allyl group (-OCH2-CH=CH 2).
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δ 5.25-5.35 (dd, 1H): Terminal vinylic proton (cis) of the allyl group (-OCH2-CH=CH 2).
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δ 4.60-4.70 (d, 2H): Methylene protons of the allyloxy group (-O-CH 2-CH=CH2).
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δ 4.30-4.40 (q, 2H): Methylene protons of the ethyl ester group (-O-CH 2-CH3).
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δ 1.35-1.45 (t, 3H): Methyl protons of the ethyl ester group (-O-CH2-CH 3).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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δ ~166: Carbonyl carbon of the ester.
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δ ~162: Aromatic carbon attached to the allyloxy group.
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δ ~132: Vinylic carbon of the allyl group (-OCH2-C H=CH2).
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δ ~131: Aromatic carbons ortho to the ester group.
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δ ~123: Quaternary aromatic carbon attached to the ester group.
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δ ~118: Terminal vinylic carbon of the allyl group (-OCH2-CH=C H2).
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δ ~114: Aromatic carbons ortho to the allyloxy group.
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δ ~69: Methylene carbon of the allyloxy group (-O-C H2-CH=CH2).
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δ ~61: Methylene carbon of the ethyl ester group (-O-C H2-CH3).
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δ ~14: Methyl carbon of the ethyl ester group (-O-CH2-C H3).
IR (Infrared) Spectroscopy
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~3080 cm⁻¹: C-H stretching of the vinylic group.
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~2980 cm⁻¹: C-H stretching of the aliphatic groups.
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~1715 cm⁻¹: C=O stretching of the ester carbonyl group.
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~1605, 1580, 1510 cm⁻¹: C=C stretching of the aromatic ring.
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~1250 cm⁻¹: C-O stretching of the ester group.
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~1170 cm⁻¹: C-O stretching of the ether group.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z = 206.
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Key Fragmentation Patterns: Loss of the ethyl group (-CH2CH3, m/z = 177), loss of the ethoxy group (-OCH2CH3, m/z = 161), and cleavage of the allyl group.
Key Chemical Reactivity: The Claisen Rearrangement
A significant chemical property of Ethyl 4-(prop-2-en-1-yloxy)benzoate is its susceptibility to the Claisen rearrangement upon heating. This is a-sigmatropic rearrangement that results in the formation of a C-C bond.
Claisen Rearrangement Pathway
Caption: Claisen Rearrangement of Ethyl 4-(prop-2-en-1-yloxy)benzoate.
This rearrangement proceeds through a concerted pericyclic transition state, leading to an ortho-substituted phenol. This reaction is a powerful tool for introducing allyl groups onto aromatic rings, which can then be further functionalized.
Experimental Protocols for Physicochemical Property Determination
For novel compounds where data is unavailable, the following standard protocols can be employed.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus[5].
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid can be determined by simple distillation[6].
Procedure:
-
A small volume (e.g., 5-10 mL) of the liquid is placed in a round-bottom flask with a few boiling chips.
-
A distillation apparatus is assembled with a condenser and a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
-
The liquid is heated to a gentle boil.
-
The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded.
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed as follows:
Procedure:
-
To a series of small test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, diethyl ether, chloroform, hexane).
-
To each test tube, add a small amount (a few milligrams or a single drop) of Ethyl 4-(prop-2-en-1-yloxy)benzoate.
-
Observe whether the compound dissolves completely at room temperature. Gentle warming can be applied to assess solubility at elevated temperatures.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Conclusion
Ethyl 4-(prop-2-en-1-yloxy)benzoate is a valuable chemical intermediate with potential applications in various fields. While experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a useful reference for its characterization. The inherent reactivity of the allyl group, particularly its ability to undergo the Claisen rearrangement, opens up numerous possibilities for the synthesis of more complex and potentially bioactive molecules. Further experimental validation of the properties outlined in this guide is encouraged to build a more complete and accurate profile of this versatile compound.
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